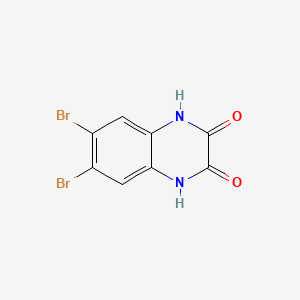

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

Overview

Description

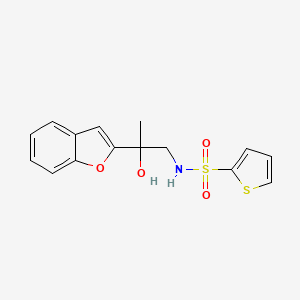

“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .

Synthesis Analysis

The synthesis of “this compound” can be achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions by a simple grinding method .

Molecular Structure Analysis

The molecular structure of “this compound” was studied by means of density functional approach B3LYP/6-31G calculations . Quantum chemical parameters such as highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 319.94 and a predicted density of 2.081±0.06 g/cm3 . The boiling point and melting point are not available .

Scientific Research Applications

Chemical Synthesis and Modifications

Research indicates that derivatives of 1,4-dihydroquinoxaline-2,3-dione, including 6,7-dibromo variants, have been synthesized for various purposes. For instance, acetoxylation of related compounds has been explored, yielding acetoxy-substituted dihydroquinoxalines (Zhou, Weber, & Keana, 1995). Additionally, these compounds have been used to create chiral dihydroquinoxaline derivatives, which show potential as receptor agonists and antagonists (Sun et al., 1996).

Corrosion Inhibition

Some derivatives of 1,4-dihydroquinoxaline-2,3-dione, closely related to 6,7-dibromo variants, have been studied for their corrosion inhibition properties. One study demonstrated the efficiency of these compounds in protecting mild steel in acidic environments, which has implications for industrial applications (Zouitini et al., 2019).

Pharmacological Properties

Compounds structurally similar to 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione have been investigated for their potential pharmacological properties. For example, the synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione, a compound with potential pharmacological properties, has been reported (Zouitini et al., 2017).

Chemosensor Applications

The use of 1,4-dihydroquinoxaline-2,3-dione derivatives as chemosensors has been explored. For instance, a study discussed the development of a colorimetric and fluorescent chemosensor based on amide moieties derived from these compounds (Shao et al., 2009).

Water Superstructures and Supramolecular Chemistry

There is research into using molecules containing a 1,4-dihydroquinoxaline-2,3-dione core as hosts for accommodating water molecules in supramolecular chemistry, demonstrating the versatility of these compounds in forming complex structures (Oxtoby et al., 2005).

Antibacterial Activity

Some derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Pawar & Bhise, 2008).

Mechanism of Action

Target of Action

Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .

Mode of Action

It is suggested that the compound may interact with its targets through electron donation and acceptance, leading to the formation of a feedback bond . This interaction could result in changes at the molecular level, potentially affecting the function of the target.

Biochemical Pathways

Quinoxaline derivatives are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Biochemical Analysis

Cellular Effects

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

properties

IUPAC Name |

6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXPGHAWNRHHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)

![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide](/img/structure/B2439137.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)